

An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethylpyrazole

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylpyrazole

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic properties of **1,3-Dimethylpyrazole**. Due to a scarcity of direct experimental data for this specific isomer, this document also presents established experimental protocols for determining key thermodynamic parameters, drawing from research on closely related pyrazole derivatives. Furthermore, it outlines a logical workflow for a combined experimental and computational approach to fully characterize the thermodynamic profile of **1,3-Dimethylpyrazole**.

Physicochemical Properties of 1,3-Dimethylpyrazole

A summary of the available physical and chemical properties for **1,3-Dimethylpyrazole** is presented in Table 1. These values are foundational for understanding the compound's behavior in various experimental and physiological conditions.

Table 1: Physicochemical Data for **1,3-Dimethylpyrazole**

Property	Value	Source
Molecular Formula	C ₅ H ₈ N ₂	[1][2]
Molar Mass	96.13 g/mol	[3]
Boiling Point	138 °C (at 760 mmHg)	[3][4]
Melting Point	82.75 °C (estimate)	
Density	0.9561 g/cm ³	
Vapor Pressure	7.74 mmHg at 25 °C	
Flash Point	38.6 °C	
Refractive Index	1.4700 to 1.4740	

Core Thermodynamic Properties: An Overview

Core thermodynamic properties such as the standard molar enthalpy of formation ($\Delta_f H_m^\circ$), standard molar enthalpy of sublimation ($\Delta_{\text{sub}} H_m^\circ$), and heat capacity (C_p) are critical for applications in drug development, process chemistry, and computational modeling. While direct experimental values for **1,3-Dimethylpyrazole** are not readily available in the reviewed literature, the following sections detail the standard methodologies for their determination.

Experimental Protocols for Thermodynamic Characterization

The following experimental protocols are based on established methodologies for pyrazole derivatives and represent the standard for obtaining high-quality thermodynamic data.

3.1. Determination of the Standard Molar Enthalpy of Formation ($\Delta_f H_m^\circ$)

The standard molar enthalpy of formation of a crystalline substance is typically determined using static-bomb combustion calorimetry. This method measures the energy of combustion ($\Delta_c U^\circ$) of the compound.

Experimental Workflow: Static-Bomb Combustion Calorimetry



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Figure 1: Workflow for determining the standard molar enthalpy of formation using static-bomb calorimetry.

The standard molar enthalpy of formation in the solid phase, $\Delta_f H_m^\circ(\text{cr})$, is derived from the standard molar enthalpy of combustion, $\Delta_c H_m^\circ$, using Hess's law. This involves the known standard molar enthalpies of formation of the combustion products ($\text{CO}_2(\text{g})$ and $\text{H}_2\text{O}(\text{l})$).

3.2. Determination of the Standard Molar Enthalpy of Sublimation ($\Delta_{\text{sub}} H_m^\circ$)

The standard molar enthalpy of sublimation can be determined using Calvet microcalorimetry. This technique directly measures the heat absorbed during the phase transition from solid to gas.

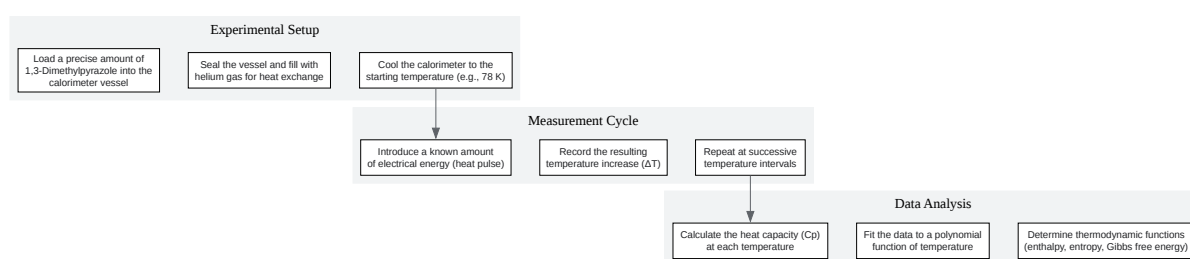
Experimental Protocol: Calvet Microcalorimetry

- **Sample Preparation:** A small, accurately weighed sample of **1,3-Dimethylpyrazole** (a few milligrams) is placed in a Knudsen effusion cell.
- **Measurement:** The cell is introduced into the Calvet microcalorimeter at a constant temperature (e.g., 298.15 K).
- **Data Acquisition:** The heat flow associated with the sublimation of the sample is measured over time until the sample is completely vaporized.
- **Calculation:** The standard molar enthalpy of sublimation is calculated from the integrated heat flow and the molar mass of the compound.

3.3. Determination of Heat Capacity (C_p)

The heat capacity of **1,3-Dimethylpyrazole** can be measured using adiabatic calorimetry over a range of temperatures.

Experimental Workflow: Adiabatic Calorimetry



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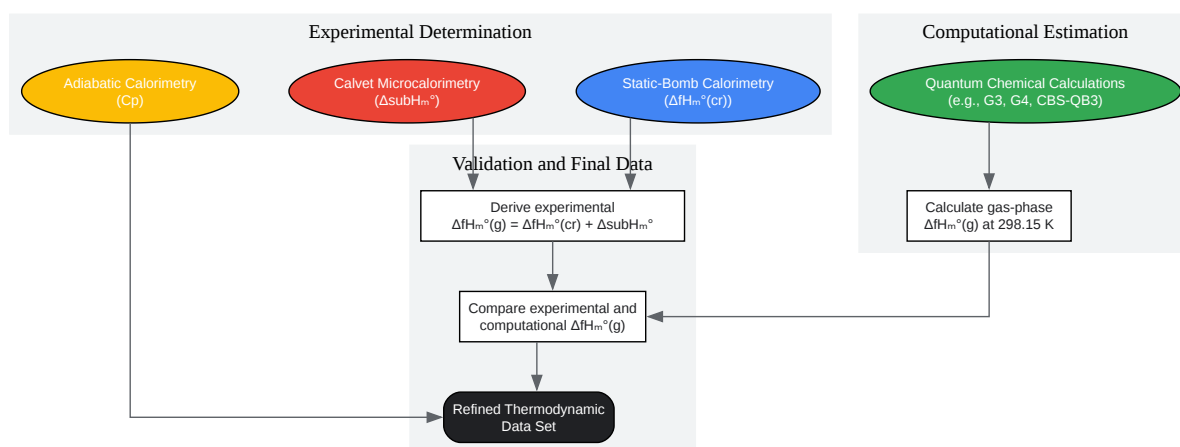
Figure 2: Workflow for determining heat capacity using adiabatic calorimetry.

These measurements yield the heat capacity as a function of temperature, which is essential for correcting other thermodynamic quantities to different temperatures and for calculating changes in enthalpy and entropy.

Computational Thermochemistry

In the absence of experimental data, computational methods provide a powerful tool for estimating the thermodynamic properties of molecules.

Logical Relationship: Combined Approach for Thermodynamic Characterization



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Figure 3: Logical workflow for a combined experimental and computational approach to thermodynamic characterization.

High-level quantum chemical methods, such as Gaussian-n (e.g., G3, G4) or Complete Basis Set (CBS) methods, can be employed to calculate the gas-phase enthalpy of formation. These calculations, when benchmarked against reliable experimental data for related compounds, can provide accurate estimates for molecules where experimental data is lacking.

Conclusion

While a complete experimental thermodynamic profile for **1,3-Dimethylpyrazole** is not currently available in the public domain, this guide provides the fundamental physicochemical data and the established experimental and computational methodologies required for its full characterization. The protocols for static-bomb calorimetry, Calvet microcalorimetry, and adiabatic calorimetry, successfully applied to isomers and derivatives, offer a clear roadmap for future experimental work. A combined approach, integrating new experimental measurements

with high-level computational chemistry, will yield a comprehensive and reliable set of thermodynamic data essential for the advanced research and development involving **1,3-Dimethylpyrazole**.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Thermodynamic Properties of 1,3-Dimethylpyrazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b029720#thermodynamic-properties-of-1-3-dimethylpyrazole]

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